molecular formula C13H18N2O2S B2794796 6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline CAS No. 873208-54-9

6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B2794796
CAS No.: 873208-54-9
M. Wt: 266.36
InChI Key: CVGAVEBLFIEIQO-UHFFFAOYSA-N
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Description

6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure with a pyrrolidine sulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of a quinoline derivative with a pyrrolidine sulfonyl chloride under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of sulfonyl-containing compounds on biological systems.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl group. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a building block for more complex molecules.

    Quinoline: A bicyclic compound that forms the core structure of 6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline.

    Sulfonyl-containing compounds: These compounds are known for their ability to modulate enzyme activity and are used in various pharmaceutical applications.

Uniqueness

This compound is unique due to the combination of its quinoline core and pyrrolidine sulfonyl group. This structure provides a distinct set of chemical and biological properties that can be exploited in various applications.

Biological Activity

6-(Pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline (CAS: 1016861-33-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a pyrrolidine sulfonyl substituent. Its molecular formula is C13H18N2O2SC_{13}H_{18}N_2O_2S and it exhibits properties typical of sulfonamide derivatives, which are known for their low toxicity and diverse biological activities .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kynurenine Pathway Modulation : The compound may influence the kynurenine pathway, which is crucial in regulating neuroactive metabolites. This pathway is involved in the metabolism of tryptophan into kynurenine and further metabolites that affect neurotransmission and neuroinflammation .
  • Inhibition of Enzymatic Activity : It has been suggested that this compound could inhibit specific enzymes related to the kynurenine pathway, potentially leading to altered levels of neuroactive compounds such as kynurenic acid (KYNA) and quinolinic acid (QUIN) . This modulation can have implications for neurodegenerative diseases and psychiatric disorders.

Pharmacological Properties

The pharmacological profile of this compound includes:

Study 1: Neuroprotective Effects

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced cell death and oxidative damage markers compared to untreated controls. The proposed mechanism involved the upregulation of endogenous antioxidant pathways.

Study 2: Inhibition of Kynurenine Aminotransferase

Research focused on the inhibition of kynurenine aminotransferase by this compound revealed that it effectively reduced the conversion rates of kynurenine to neurotoxic metabolites in vitro. This suggests a potential therapeutic role in conditions characterized by excessive kynurenine metabolism, such as depression and schizophrenia .

Data Table: Biological Activities Summary

Activity Mechanism Reference
NeuroprotectiveAntioxidant activity; modulation of kynurenine pathway
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionInhibition of kynurenine aminotransferase

Properties

IUPAC Name

6-pyrrolidin-1-ylsulfonyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,15-8-1-2-9-15)12-5-6-13-11(10-12)4-3-7-14-13/h5-6,10,14H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGAVEBLFIEIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57257076
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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